![molecular formula C6H12N4S B13289789 3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13289789.png)
3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an aminopropylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 3-bromopropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the aminopropylsulfanyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or the aminopropylsulfanyl group.
Scientific Research Applications
3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aminopropylsulfanyl group can form hydrogen bonds or electrostatic interactions with the target, while the triazole ring can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Aminopropyl)sulfanyl]-4-methyl-1,3-thiazole
- 3-[(3-Aminopropyl)sulfanyl]-N-methylpropanamide
- 2-[(3-Aminopropyl)sulfanyl]-1,N6-ethenoadenosine diphosphate
Uniqueness
3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to the presence of both the triazole ring and the aminopropylsulfanyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The triazole ring provides stability and rigidity, while the aminopropylsulfanyl group offers flexibility and reactivity, making this compound versatile for various applications.
Properties
Molecular Formula |
C6H12N4S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine |
InChI |
InChI=1S/C6H12N4S/c1-5(7)3-11-6-9-8-4-10(6)2/h4-5H,3,7H2,1-2H3 |
InChI Key |
CYHFRAYHJMDZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=NN=CN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


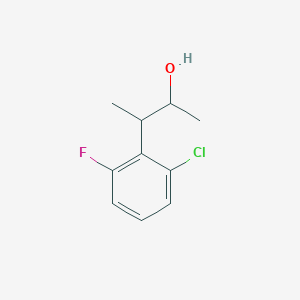
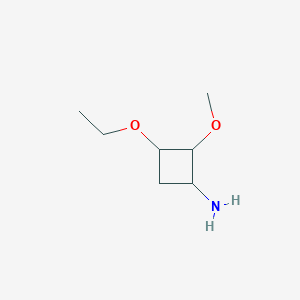
![n-(2-Methylbutyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13289724.png)
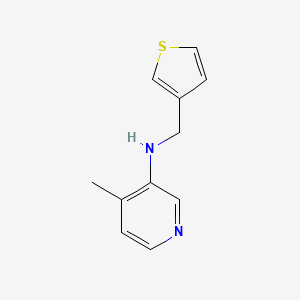
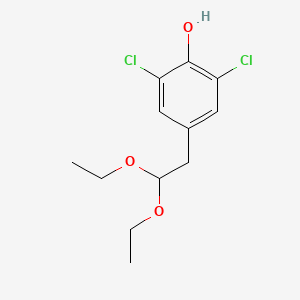
![3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13289738.png)
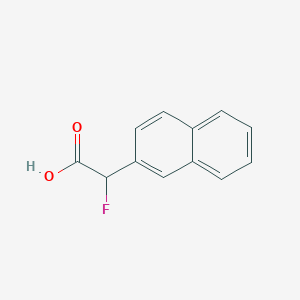
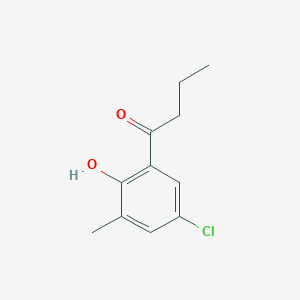

amine](/img/structure/B13289773.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13289781.png)
![2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13289787.png)
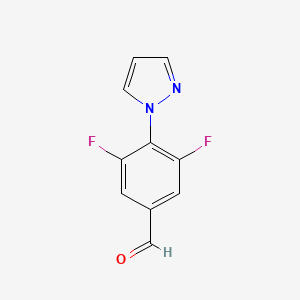
![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)
